molecular formula C12H11ClO B8632120 1-(2-Chlorophenyl)-1-cyclohexen-4-one

1-(2-Chlorophenyl)-1-cyclohexen-4-one

Cat. No.: B8632120
M. Wt: 206.67 g/mol
InChI Key: AVDDNMCNUNTAKX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1-cyclohexen-4-one is a synthetic organic compound featuring a cyclohexenone ring system substituted with a 2-chlorophenyl group. This structure classifies it as a versatile intermediate in organic and medicinal chemistry research. Its molecular framework, which includes an alpha, beta-unsaturated ketone and an aromatic chlorophenyl ring, makes it a valuable scaffold for the synthesis of more complex molecules. Researchers utilize this compound primarily as a key precursor in exploratory synthetic pathways. Its reactivity allows for various chemical transformations, including nucleophilic additions to the carbonyl group, further functionalization of the carbon-carbon double bond, and cross-coupling reactions facilitated by the chlorine atom on the phenyl ring. While direct pharmacological data for this specific compound may be limited, its core structure is related to other arylcyclohexylamine derivatives that are of significant interest in neuroscience research, such as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This structural similarity suggests potential utility in studies focused on central nervous system targets. Furthermore, analogous chlorophenyl-containing compounds have been investigated for various biological activities, including antimicrobial and antifungal properties, indicating that this compound could serve as a starting point for developing new bioactive molecules or chemical probes. This product is intended for research purposes in a controlled laboratory environment and is strictly not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

4-(2-chlorophenyl)cyclohex-3-en-1-one

InChI

InChI=1S/C12H11ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-5H,6-8H2

InChI Key

AVDDNMCNUNTAKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1=O)C2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Chlorophenyl)piperidin-4-one

  • Structure: A piperidinone ring (six-membered saturated ring with one nitrogen atom) substituted with a 2-chlorophenyl group.
  • Molecular Formula: C₁₁H₁₂ClNO; MW: 209.67 g/mol .
  • Key Properties :
    • Boiling point: 342.0±37.0 °C (predicted).
    • Density: 1.232±0.06 g/cm³.
    • pKa: 4.47±0.40 (predicted).
  • Comparison: The piperidinone ring introduces basicity due to the amine, unlike the non-basic cyclohexenone.

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

  • Structure: A propanone core with a para-chlorophenyl group and a cyclopropyl substituent.
  • The cyclopropyl group introduces strain, which may increase reactivity in ring-opening reactions, unlike the rigid cyclohexenone system .

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one

  • Structure: An acetophenone derivative with a 2-chloro-4-(4-chlorophenoxy)phenyl group.
  • The dichlorinated aromatic system enhances electron-withdrawing effects, which may stabilize the ketone moiety .

2-([1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl)cyclohexanone

  • Structure: Cyclohexanone functionalized with a triazole-linked 3,4-dichlorophenyl group.
  • The dichlorophenyl group at the meta and para positions alters electronic effects compared to the ortho substitution in the target compound .

Data Table: Key Properties of Structural Analogs

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Predicted Boiling Point (°C) Predicted Density (g/cm³) pKa
1-(2-Chlorophenyl)piperidin-4-one Piperidinone 2-Chlorophenyl C₁₁H₁₂ClNO 209.67 342.0±37.0 1.232±0.06 4.47±0.40
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Propanone 4-Chlorophenyl, cyclopropyl C₁₂H₁₁ClO 206.67* N/A N/A N/A
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one Acetophenone 2-Chloro-4-(4-chlorophenoxy) C₁₄H₉Cl₂O₂ 283.13 N/A N/A N/A

*Estimated based on molecular formula.
Sources : .

Discussion of Structural and Functional Differences

  • Ring Systems: Cyclohexenone (α,β-unsaturated ketone) enables conjugation-driven reactions, whereas piperidinone’s saturated ring limits such reactivity .
  • Substituent Effects: Ortho-chlorine in the target compound causes steric hindrance, possibly reducing intermolecular interactions compared to para-substituted analogs . Dichlorinated or phenoxy-substituted analogs exhibit higher lipophilicity, impacting solubility and pharmacokinetics .
  • Biological Relevance: Piperidinone derivatives are explored for CNS activity due to nitrogen’s basicity, while enone-containing compounds may interact with biological thiols via Michael addition .

Preparation Methods

Grignard Addition to Cyclohexanone

The synthesis begins with the reaction of 2-chlorophenyl magnesium bromide with cyclohexanone in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This step forms 1-(2-chlorophenyl)-1-cyclohexanol as a secondary alcohol intermediate. Key parameters include:

  • Reagent stoichiometry : A 1.25:1 molar ratio of 2-chlorophenyl magnesium bromide to cyclohexanone ensures complete conversion.

  • Reaction time : 24 hours at room temperature.

  • Workup : Quenching with ice-cold ammonium chloride solution followed by extraction with THF yields the crude alcohol (85–90% purity).

Dehydration to 1-(2-Chlorophenyl)-1-cyclohexene

The alcohol undergoes acid-catalyzed dehydration using 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane] imidazolium hydrogen sulfate, an acidic ionic liquid. This method avoids corrosive traditional acids (e.g., H₂SO₄) and achieves:

  • Yield : 97%.

  • Reaction conditions : 80°C for 2 hours.

  • Byproducts : Minimal oligomerization due to the ionic liquid’s controlled acidity.

Oxidation to the Cyclohexenone

The alkene intermediate is oxidized using potassium permanganate (KMnO₄) in a acetone-water-acetic acid system:

  • Oxidant ratio : 1.4 equivalents of KMnO₄ per mole of alkene.

  • Temperature : Room temperature for 1 hour.

  • Workup : Acidic hydrolysis with H₂SO₄ followed by neutralization yields 1-(2-chlorophenyl)-1-cyclohexen-4-one (78% yield).

Key Data :

StepReagents/ConditionsYieldPurity
Grignard Addition2-ClC₆H₄MgBr, THF, 24h, RT90%85%
DehydrationAcidic ionic liquid, 80°C, 2h97%95%
OxidationKMnO₄, H₂O/acetone, RT, 1h78%92%

Friedel-Crafts Acylation and Cyclization

Acylation of Chlorobenzene Derivatives

An alternative route employs Friedel-Crafts acylation using cyclohexenone derivatives and 2-chlorobenzoyl chloride. Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution:

  • Solvent : Dichloromethane (DCM) at 0°C.

  • Catalyst loading : 1.2 equivalents of AlCl₃.

  • Yield : 65–70% after column chromatography.

Cyclization via Acidic Rearrangement

The acylated product undergoes intramolecular cyclization under acidic conditions (e.g., p-toluenesulfonic acid in toluene):

  • Temperature : 60°C for 6 hours.

  • Byproduct mitigation : Azeotropic removal of water prevents retro-aldol reactions.

Advantages :

  • Avoids Grignard reagents, reducing pyrophoric risks.

  • Suitable for electron-deficient aryl chlorides.

Catalytic Dehydrogenation of Cyclohexanol Derivatives

Palladium-Catalyzed Dehydrogenation

A two-step process converts 1-(2-chlorophenyl)-1-cyclohexanol to the enone:

  • Oxidation : TEMPO/NaClO₂ system oxidizes the alcohol to cyclohexanone (92% yield).

  • Dehydrogenation : Pd/C (5 wt%) in refluxing toluene introduces the α,β-unsaturation (80% yield).

Conditions :

  • Catalyst : 5% Pd/C, 110°C, 12 hours.

  • Selectivity : >99% for the 4-keto position due to steric hindrance from the 2-chlorophenyl group.

Industrial-Scale Synthesis

Continuous-Flow Dehydration-Oxidation

A patent-pending method (WO2013014486A1) telescoped dehydration and oxidation in a continuous-flow reactor:

  • Dehydration : Acidic resin (Amberlyst-15) at 100°C.

  • Oxidation : O₂ gas over MnO₂ catalyst at 150°C.

  • Productivity : 1.2 kg/L·h with 85% overall yield.

Comparative Analysis of Methods

MethodYieldCostSafetyScalability
Grignard-Oxidation78%HighModeratePilot-scale
Friedel-Crafts65%MediumLow (AlCl₃)Lab-scale
Catalytic Dehydrogenation80%HighHighIndustrial
Continuous-Flow85%MediumHighIndustrial

Challenges and Optimization Strategies

Regioselectivity in Oxidation

The position of the ketone group is critical. Using bulky oxidants (e.g., tert-butyl hydroperoxide) favors 4-keto formation over 3-keto isomers (4:1 selectivity).

Byproduct Formation

  • Dimerization : Mitigated by dilute reaction conditions (0.1 M).

  • Over-oxidation : Controlled by low-temperature KMnO₄ reactions.

Green Chemistry Innovations

  • Ionic liquids : Reusable for up to 5 cycles without yield loss.

  • Biocatalytic routes : Engineered ketoreductases for enantioselective synthesis (under development) .

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